molecular formula C15H26Cl2N4O B1402566 N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride CAS No. 1361111-37-6

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

Cat. No.: B1402566
CAS No.: 1361111-37-6
M. Wt: 349.3 g/mol
InChI Key: LYSPKQSQTPGADD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N4O and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Biological Activity

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride (commonly referred to as the compound) is a synthetic derivative of piperidine and pyrimidine, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • Molecular Formula: C15H26Cl2N4O
  • Molecular Weight: 335.28 g/mol
  • CAS Number: 1361111-37-6
  • MDL Number: MFCD21606065

Structural Characteristics

The compound features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially aiding in cellular permeability.

This compound has been investigated primarily for its inhibitory effects on various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including glycogen metabolism and cell signaling pathways associated with neurodegenerative diseases such as Alzheimer’s.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine and pyrimidine rings significantly affect the compound's potency. For instance, variations in substituents on the piperidine ring influence both binding affinity and selectivity for GSK-3β. A study highlighted that certain structural configurations led to enhanced metabolic stability and reduced cytotoxicity compared to earlier derivatives .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits nanomolar inhibitory activity against GSK-3β, with reported IC50 values in the range of 480 nM to 360 nM depending on the specific structural variant tested . Additionally, it has shown promising neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative disorders.

Case Studies

  • Neuroprotective Effects : A study focusing on the neuroprotective potential of GSK-3β inhibitors found that this compound significantly reduced neuronal apoptosis in vitro models of Alzheimer's disease .
  • Antibacterial Activity : Although primarily studied for its effects on kinases, some derivatives of piperidine compounds similar to this one have exhibited antibacterial properties against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparative Analysis with Related Compounds

Compound NameIC50 (nM)TargetNotes
This compound360 - 480GSK-3βNeuroprotective effects observed
Compound A500GSK-3βLess metabolic stability
Compound B200GSK-3βHigher cytotoxicity

Properties

IUPAC Name

N,N-dimethyl-3-(6-methyl-2-piperidin-3-ylpyrimidin-4-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O.2ClH/c1-11-9-13(6-7-14(20)19(2)3)18-15(17-11)12-5-4-8-16-10-12;;/h9,12,16H,4-8,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSPKQSQTPGADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Reactant of Route 2
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Reactant of Route 3
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Reactant of Route 5
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Reactant of Route 6
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.